Cas no 92224-44-7 (2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione)
![2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione structure](https://fr.kuujia.com/scimg/cas/92224-44-7x500.png)
92224-44-7 structure
Nom du produit:2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione
2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione
- 2,3,6,7-Tetrahydro-5H-cyclopenta[d]pyridazin-1,4-dione
- 3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione
- HBKYKQJBXCNTFO-UHFFFAOYSA-N
- 1H,2H,3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIDAZINE-1,4-DIONE
- 92224-44-7
- F71150
- SCHEMBL17723415
- DTXSID50315818
- 6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE-1,4-DIOL
- NSC-297579
- F97318
- NSC297579
- MFCD27933003
- EN300-7763202
- 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
- SCHEMBL1204138
- DB-337849
-
- Piscine à noyau: InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11)
- La clé Inchi: HBKYKQJBXCNTFO-UHFFFAOYSA-N
- Sourire: C1CC2=C(C1)C(=O)NNC2=O
Propriétés calculées
- Qualité précise: 152.059
- Masse isotopique unique: 152.059
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 242
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.1
- Surface topologique des pôles: 58.2Ų
Propriétés expérimentales
- Dense: 1.38
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.595
2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7763202-0.25g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
Enamine | EN300-7763202-2.5g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
1PlusChem | 1P028ORH-100mg |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 100mg |
$434.00 | 2024-04-20 | |
abcr | AB591684-100mg |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione; . |
92224-44-7 | 100mg |
€756.10 | 2024-07-20 | ||
1PlusChem | 1P028ORH-2.5g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 2.5g |
$2172.00 | 2024-04-20 | |
1PlusChem | 1P028ORH-5g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 5g |
$3183.00 | 2024-04-20 | |
Enamine | EN300-7763202-1.0g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
Aaron | AR028OZT-250mg |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 250mg |
$618.00 | 2024-07-18 | |
Aaron | AR028OZT-10g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 10g |
$5176.00 | 2024-07-18 | |
1PlusChem | 1P028ORH-10g |
1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione |
92224-44-7 | 95% | 10g |
$4692.00 | 2024-04-20 |
2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione Littérature connexe
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
92224-44-7 (2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione) Produits connexes
- 1806785-45-4(3,5-Dibromo-4-(difluoromethyl)-2-iodopyridine)
- 1997165-22-6(benzyl N-(3-oxooct-7-en-2-yl)carbamate)
- 2308480-63-7(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-5-methoxypentanoic acid)
- 2167615-49-6(1-2-chloro-6-(trifluoromethyl)phenylprop-2-en-1-one)
- 891086-28-5(N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine)
- 2171811-90-6(3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropanecarbonylpiperidin-2-yl}propanoic acid)
- 328109-24-6(1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)-2-azetidinone)
- 1879724-45-4(N-ethyl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide)
- 299450-90-1(cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)
- 2413848-44-7(tert-butyl (2R)-azetidine-2-carboxylate hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92224-44-7)2,3,6,7-tetrahydro-1H-Cyclopenta[d]pyridazine-1,4(5H)-dione

Pureté:99%
Quantité:100mg
Prix ($):448.0